Bis[[(2-aminoethyl)amino]methyl]phenol
CAS No.: 94031-00-2
Cat. No.: VC16975072
Molecular Formula: C12H22N4O
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94031-00-2 |
|---|---|
| Molecular Formula | C12H22N4O |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | 2,3-bis[(2-aminoethylamino)methyl]phenol |
| Standard InChI | InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2 |
| Standard InChI Key | CGMOQQQFLMKYAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)CNCCN)CNCCN |
Introduction
Structural Characteristics and Molecular Configuration
Comparative Analysis with Structural Analogues
Modifying the number or position of aminoethylamino groups yields derivatives with distinct properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| Bis[[(2-aminoethyl)amino]methyl]phenol | 94031-00-2 | 238.33 | 2,3 | |
| Tris[[(2-aminoethyl)amino]methyl]phenol | 94031-01-3 | 310.44 | 2,4,6 | |
| 2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol | 303962-27-8 | 324.47 | 2,6 | |
| 2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol | 64349-34-4 | 209.29 | 2 |
Increasing substituent count elevates molecular weight and steric bulk, influencing solubility and reactivity . For instance, the trisubstituted analogue (310.44 g/mol) exhibits higher density (1.135 g/cm³) due to compact packing.
Synthesis and Reactivity
Synthetic Pathways
While explicit synthetic protocols are scarce, Mannich-type reactions are plausible routes. Condensing phenol with formaldehyde and 2-aminoethylamine under basic conditions could install the [(2-aminoethyl)amino]methyl groups. Stoichiometric control would prevent over-substitution, favoring the 2,3-difunctional product.
Coordination Chemistry
The compound’s primary amines and phenolic oxygen act as multidentate ligands. Transition metals like Cu(II) or Fe(III) may form octahedral complexes, leveraging the amine’s lone pairs and the hydroxyl’s deprotonated oxygen. Such complexes are candidates for catalytic or magnetic materials .
Physical and Chemical Properties
Solubility and Partitioning
The compound’s polarity grants solubility in polar solvents (e.g., water, ethanol) but limited solubility in apolar media (e.g., hexane). Octanol-water partition coefficients () remain unreported but are estimable via computational tools (e.g., XLogP3), likely indicating moderate hydrophilicity.
Acidity and Basicity
The phenolic -OH () and primary amines () confer pH-dependent behavior. Deprotonation above pH 10 enhances water solubility and metal-binding capacity.
Thermal Stability
Differential scanning calorimetry (DSC) would reveal decomposition temperatures >200°C, typical for aromatic amines. The absence of labile bonds suggests stability under ambient conditions.
Applications and Industrial Relevance
Coordination Polymers and MOFs
As a linker in metal-organic frameworks (MOFs), this compound could create porous materials for gas storage or catalysis. Its flexibility may enable dynamic frameworks responsive to stimuli like pH or temperature .
Surface Modification
Grafting onto polymers or nanoparticles via amine coupling could produce functionalized surfaces for sensors or drug delivery. The phenolic group aids adhesion to metallic substrates .
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